(2-Fluoroethyl)hydrazine dihydrochloride (2-Fluoroethyl)hydrazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 809282-60-8
VCID: VC4252485
InChI: InChI=1S/C2H7FN2.2ClH/c3-1-2-5-4;;/h5H,1-2,4H2;2*1H
SMILES: C(CF)NN.Cl.Cl
Molecular Formula: C2H9Cl2FN2
Molecular Weight: 151.01

(2-Fluoroethyl)hydrazine dihydrochloride

CAS No.: 809282-60-8

Cat. No.: VC4252485

Molecular Formula: C2H9Cl2FN2

Molecular Weight: 151.01

* For research use only. Not for human or veterinary use.

(2-Fluoroethyl)hydrazine dihydrochloride - 809282-60-8

Specification

CAS No. 809282-60-8
Molecular Formula C2H9Cl2FN2
Molecular Weight 151.01
IUPAC Name 2-fluoroethylhydrazine;dihydrochloride
Standard InChI InChI=1S/C2H7FN2.2ClH/c3-1-2-5-4;;/h5H,1-2,4H2;2*1H
Standard InChI Key BENAIJRWOPGRRD-UHFFFAOYSA-N
SMILES C(CF)NN.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

(2-Fluoroethyl)hydrazine dihydrochloride consists of a two-carbon ethyl chain with a terminal fluorine atom and a hydrazine group, stabilized by two hydrochloride moieties. The molecular formula is C₂H₉Cl₂FN₂, yielding a molecular weight of 151.02 g/mol.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₂H₉Cl₂FN₂
Molecular Weight151.02 g/mol
Physical StateCrystalline solid (inferred)
SolubilityWater-soluble (hydrazine salt)
StabilityHygroscopic; sensitive to heat

The fluorine atom induces electron-withdrawing effects, enhancing the electrophilicity of adjacent carbons, while the hydrazine group provides nucleophilic reactivity. This duality enables participation in condensation, cyclization, and alkylation reactions .

Synthesis and Manufacturing

Synthesis of (2-fluoroethyl)hydrazine dihydrochloride typically involves functional group transformations starting from halogenated precursors. A plausible route, inferred from analogous hydrazine syntheses , proceeds as follows:

  • Protection of Amine: React 2-fluoroethylamine with phthalic anhydride to form 2-fluoroethyl phthalimide.

  • Hydrazinolysis: Treat the phthalimide intermediate with hydrazine hydrate to liberate the primary amine, forming (2-fluoroethyl)hydrazine.

  • Salt Formation: Acidify with hydrochloric acid to precipitate the dihydrochloride salt.

Table 2: Comparative Synthesis Methods for Hydrazine Derivatives

CompoundMethodYieldReference
2-Fluoroethylamine hydrochlorideHydrazinolysis of phthalimide derivative92%
Phenylhydrazine hydrochlorideDiazotization of aniline derivatives85–90%

These methods underscore the reliance on protective group chemistry to manage the reactivity of amine intermediates .

CompoundToxicity (LD₅₀, oral rat)CarcinogenicityKey Risks
(2-Fluoroethyl)hydrazine diHClNot reportedSuspectedNeurotoxicity, hemolysis
Phenylhydrazine hydrochloride80 mg/kgConfirmedLiver necrosis, methemoglobin
(2-Fluorobenzyl)hydrazine diHClNot reportedUnknownProteomic interference

Handling requires strict PPE protocols, including nitrile gloves and fume hoods, to mitigate inhalation and dermal exposure .

Applications in Research and Industry

While direct applications of (2-fluoroethyl)hydrazine dihydrochloride remain nascent, its structural features suggest utility in:

  • Pharmaceutical Synthesis: As a precursor to fluorinated heterocycles, potentially enhancing drug bioavailability.

  • Agrochemical Development: Fluorine’s metabolic stability could improve pesticide longevity.

  • Materials Science: Participation in polymerization or crosslinking reactions for specialty polymers.

Ongoing studies explore its role in synthesizing fluorinated analogs of known bioactive molecules, though published data remains limited .

Structural Analogs and Comparative Analysis

Comparative analysis with related hydrazine derivatives reveals distinct reactivity profiles:

Table 4: Structural Analogs of (2-Fluoroethyl)hydrazine Dihydrochloride

CompoundMolecular FormulaKey FeatureApplication
(2-Fluorobenzyl)hydrazine diHClC₇H₉Cl₂F₂N₂Aromatic fluorinationProteomics research
Phenylhydrazine hydrochlorideC₆H₈ClN₂Phenyl substituentHemolytic studies
2-Chloroethylhydrazine diHClC₂H₈Cl₃N₂Chlorine substitutionAlkylating agent

The fluoroethyl moiety in (2-fluoroethyl)hydrazine dihydrochloride offers a balance of electronegativity and steric accessibility absent in bulkier aromatic analogs .

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